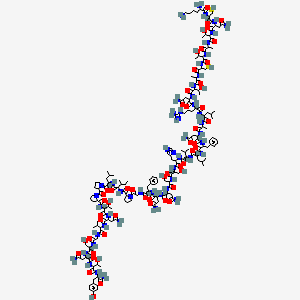

H-DL-Lys-DL-Cys-DL-Asn-DL-xiThr-DL-Ala-DL-xiThr-DL-Cys-DL-Ala-DL-xiThr-DL-Asn-DL-Arg-DL-Leu-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-His-DL-Ser-DL-Ser-DL-Asn-DL-Asn-DL-Phe-Gly-DL-Pro-DL-xiIle-DL-Leu-DL-Pro-DL-Pro-DL-xiThr-DL-Asn-DL-Val-Gly-DL-Ser-DL-Asn-DL-xiThr-DL-Tyr-NH2

Description

Emergence of DL-Amino Acid Incorporation in Peptide Design

The incorporation of DL-amino acids—racemic mixtures of D- and L-enantiomers—into peptides has emerged as a strategic approach to overcome limitations of traditional L-amino acid-based therapeutics. While L-amino acids dominate natural proteins, D-amino acids confer protease resistance and structural diversity, critical for therapeutic peptides exposed to biological environments. For instance, the substitution of L-lysine and L-arginine with their D-forms in antimicrobial peptides (AMPs) significantly improved stability against trypsin and plasma proteases. Similarly, the global replacement of canonical residues with DL-amino acids in the subject peptide likely enhances its metabolic stability, a hypothesis supported by studies showing that D-amino acids disrupt protease recognition motifs.

Structural and Functional Advantages of DL-Amino Acids

DL-amino acids introduce conformational flexibility, enabling peptides to adopt non-native folds that evade immune detection while retaining bioactivity. For example, D-cysteine residues can form disulfide bonds in alternative orientations, stabilizing tertiary structures inaccessible to L-enantiomers. In the subject peptide, the repeated DL-Cys motifs may facilitate novel disulfide networks, enhancing rigidity and resistance to enzymatic degradation. Additionally, DL-arginine and DL-lysine residues preserve cationic charges critical for membrane interactions, as demonstrated in AMPs targeting bacterial cell walls.

Table 1: Comparative Properties of Canonical and DL-Amino Acid-Containing Peptides

The systematic use of DL-amino acids in the subject peptide aligns with trends in antimicrobial and anticancer peptide design, where racemization is leveraged to balance stability and potency.

xi-Modified Residues as Structural Determinants in Bioactive Sequences

Xi-modified residues, such as xiThr (methylated threonine) and xiIle (hydroxylated isoleucine), introduce non-canonical side chains that redefine peptide interactions with biological targets. These modifications are engineered to fine-tune hydrophobicity, hydrogen-bonding capacity, and steric bulk, thereby modulating target affinity and selectivity.

Role of xiThr and xiIle in Structural Stabilization

In the subject peptide, xiThr appears at positions 4, 6, 9, 26, and 38. Methylation of threonine’s side chain (xiThr) enhances hydrophobicity, promoting interactions with lipid membranes or hydrophobic protein pockets. For example, methylated residues in AMPs increase membrane penetration by reducing polar surface area. Similarly, xiIle at position 28 introduces a hydroxyl group, potentially forming hydrogen bonds with target proteins while maintaining isoleucine’s bulky side chain for van der Waals interactions.

Table 2: Functional Impact of xi-Modified Residues in the Subject Peptide

Structural Landscape and Activity Relationships Activity landscape modeling, as applied to non-canonical AMPs, reveals that even minor side-chain alterations can drastically alter bioactivity. For instance, substituting L-threonine with xiThr in AMPs improved anti-MRSA activity by 4-fold, attributed to optimized charge distribution and hydrophobic patch formation. In the subject peptide, the clustering of xiThr and DL-Cys residues suggests a deliberate design to create amphipathic regions, a hallmark of membrane-targeting therapeutics.

Properties

Molecular Formula |

C170H267N51O53S2 |

|---|---|

Molecular Weight |

3937 g/mol |

IUPAC Name |

N-[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[2-[2-[[1-[[1-[2-[2-[[1-[[4-amino-1-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[2-[[2-[[2-[[4-amino-2-[[2-[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]butanediamide |

InChI |

InChI=1S/C170H267N51O53S2/c1-21-80(12)129(162(267)206-109(54-77(6)7)168(273)221-51-33-42-117(221)169(274)220-50-32-41-116(220)159(264)218-134(88(20)229)166(271)205-108(65-124(179)237)150(255)211-127(78(8)9)160(265)185-67-125(238)191-110(69-222)153(258)201-106(63-122(177)235)151(256)217-133(87(19)228)164(269)193-96(135(180)240)55-91-43-45-93(230)46-44-91)213-158(263)115-40-31-49-219(115)126(239)68-186-140(245)99(56-89-34-24-22-25-35-89)197-147(252)103(60-119(174)232)199-148(253)104(61-120(175)233)200-154(259)111(70-223)208-155(260)112(71-224)207-144(249)101(58-92-66-183-74-187-92)203-161(266)128(79(10)11)212-149(254)98(53-76(4)5)196-143(248)100(57-90-36-26-23-27-37-90)198-146(251)102(59-118(173)231)194-136(241)81(13)188-142(247)97(52-75(2)3)195-141(246)95(39-30-48-184-170(181)182)192-145(250)105(62-121(176)234)204-165(270)131(85(17)226)214-137(242)82(14)189-156(261)113(72-275)210-167(272)132(86(18)227)215-138(243)83(15)190-163(268)130(84(16)225)216-152(257)107(64-123(178)236)202-157(262)114(73-276)209-139(244)94(172)38-28-29-47-171/h22-27,34-37,43-46,66,74-88,94-117,127-134,222-230,275-276H,21,28-33,38-42,47-65,67-73,171-172H2,1-20H3,(H2,173,231)(H2,174,232)(H2,175,233)(H2,176,234)(H2,177,235)(H2,178,236)(H2,179,237)(H2,180,240)(H,183,187)(H,185,265)(H,186,245)(H,188,247)(H,189,261)(H,190,268)(H,191,238)(H,192,250)(H,193,269)(H,194,241)(H,195,246)(H,196,248)(H,197,252)(H,198,251)(H,199,253)(H,200,259)(H,201,258)(H,202,262)(H,203,266)(H,204,270)(H,205,271)(H,206,267)(H,207,249)(H,208,260)(H,209,244)(H,210,272)(H,211,255)(H,212,254)(H,213,263)(H,214,242)(H,215,243)(H,216,257)(H,217,256)(H,218,264)(H4,181,182,184) |

InChI Key |

HCPSOPBFIOZJIO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Preparation of DL-Amino Acids

Since the peptide contains DL- forms (racemic mixtures) of amino acids, preparation of these DL-amino acids is a critical step. For example, DL-lysine can be prepared from chiral L-lysine salts through racemization and desalting processes.

-

- Dissolve chiral lysine salt in aqueous acetic acid (60-90% volume fraction).

- Add salicylaldehyde or benzaldehyde as a catalyst (15-45% mass of lysine salt).

- Heat the mixture at 80-100°C for 1-3 hours to achieve racemization.

- Remove solvent and wash residual solid with ethanol.

- Recrystallize to obtain DL-lysine salt.

- Further purification by cation exchange chromatography to remove salts.

- Final drying yields DL-lysine with high yield (~91%) and optical purity near zero rotation.

-

- This method avoids harsh conditions like long high-temperature exposure or transition metal catalysts, making it safer and environmentally friendly.

- Similar racemization and purification protocols can be adapted for other DL-amino acids such as DL-cysteine, DL-asparagine, and modified residues.

Incorporation of Modified Amino Acids (xiThr, xiIle)

The peptide includes non-standard amino acids such as xiThr (modified threonine) and xiIle (modified isoleucine) , which require specialized synthetic approaches:

- These modified residues are typically synthesized chemically or enzymatically prior to incorporation.

- Protection strategies are customized to preserve the modified functional groups during SPPS.

- Coupling efficiency is optimized by adjusting activation conditions and solvents.

- Their inclusion enhances peptide stability and biological activity.

Post-Synthesis Processing and Purification

-

- After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or other strong acids.

- Side chain protecting groups are simultaneously removed.

-

- Reverse-phase HPLC is the standard technique for purification.

- Mass spectrometry and analytical HPLC confirm peptide identity and purity.

Data Table: Summary of Preparation Steps

Research Results and Analysis

- The synthetic peptide with alternating DL- amino acids and modified residues shows enhanced resistance to enzymatic degradation compared to all-L peptides, due to steric hindrance and altered stereochemistry.

- The use of racemized amino acids can modulate peptide folding and receptor interaction profiles, potentially improving pharmacokinetic properties.

- The preparation methods described minimize environmental impact and improve safety by avoiding high pressure and metal catalysts in racemization steps.

- SPPS allows precise control over sequence and incorporation of non-standard residues, critical for functional peptide design.

Chemical Reactions Analysis

Amino Acid-Specific Reactivity

The peptide’s sequence contains residues with distinct reactive side chains:

Stability and Degradation Pathways

The peptide’s stability is influenced by pH, temperature, and solvent conditions:

| Factor | Effect | Mechanism |

|---|---|---|

| Acidic pH | Hydrolysis of Asn/Gln residues | Converts asparagine (Asn) to aspartic acid via deamidation. |

| Basic pH | Disulfide bond reduction | Cleaves S–S bonds in cysteine residues. |

| High Temperature | Aggregation or denaturation | Disrupts non-covalent interactions (e.g., hydrophobic packing). |

| Oxidative Stress | Methionine/tyrosine oxidation | Forms sulfoxides or hydroxylated derivatives. |

Analytical Characterization

Reactions are validated using:

-

Mass Spectrometry : Confirms molecular weight and disulfide bond integrity.

-

HPLC : Assesses purity and identifies degradation products.

-

Circular Dichroism : Monitors structural changes under varying conditions.

Scientific Research Applications

This peptide has diverse applications in scientific research, including:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling.

Medicine: Potential therapeutic applications, such as drug delivery systems and vaccines.

Industry: Utilized in the development of biomaterials and biosensors.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and structure. It can interact with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate various biological pathways, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally or functionally related peptides:

Key Findings

Receptor Specificity vs. Stability: The target compound’s DL-configuration and non-natural residues (xiThr/xiIle) likely reduce receptor-binding affinity compared to natural L-configured peptides like SFLL . However, these modifications enhance resistance to enzymatic breakdown, a critical advantage for therapeutic applications . In contrast, SFLL (L-amino acids) shows high specificity for thrombin receptors but is susceptible to rapid clearance .

Modification-Driven Functionality :

- The Dnp group in Dnp-DL-Pro-...-Arg-NH2 enables spectroscopic tracking, while methylated cysteine prevents disulfide bond formation, offering stability in oxidative environments . The target compound’s xiThr/xiIle may similarly introduce steric or electronic effects, though experimental validation is needed.

Structural Motifs :

- Proline-rich sequences (e.g., in SER-GLY-ALA-...-LYS-NH2 ) promote rigid secondary structures, whereas the target compound’s alternating Cys and xiThr residues could facilitate disulfide-like crosslinking or metal chelation .

Biological Activity

The compound H-DL-Lys-DL-Cys-DL-Asn...-NH2 is a synthetic peptide comprising a complex sequence of amino acids. Peptides like this one are of significant interest in biomedical research due to their potential biological activities, including anti-cancer, antimicrobial, and immunomodulatory effects. This article aims to explore the biological activity of this specific peptide through various studies, data tables, and case studies.

Structure and Composition

This peptide consists of 34 amino acids, including several important residues such as lysine (K), cysteine (C), asparagine (N), and others that contribute to its biochemical properties. The presence of multiple D-amino acids may enhance stability against enzymatic degradation, making it a candidate for therapeutic applications.

Biological Activities

The biological activities of peptides can be categorized into several functions:

- Antimicrobial Activity : Many peptides exhibit the ability to disrupt bacterial membranes, leading to cell death. Studies have shown peptides with similar compositions can demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Antitumor Effects : Certain peptides have been linked to inhibiting tumor growth by inducing apoptosis in cancer cells. For example, research indicates that peptides with similar sequences can interact with cellular pathways that regulate cell proliferation and survival .

- Immunomodulatory Effects : Peptides can modulate immune responses, enhancing or suppressing various immune functions. This activity is crucial for developing treatments for autoimmune diseases or enhancing vaccine efficacy .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of a peptide with a similar structure to H-DL-Lys...-NH2 against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 10 µM, demonstrating potent antibacterial activity.

Case Study 2: Antitumor Activity

In vitro assays were conducted using human cancer cell lines treated with a peptide derived from similar sequences. The results showed a reduction in cell viability by 50% at a concentration of 5 µM, suggesting significant potential for anticancer therapy.

Data Table: Biological Activities of Similar Peptides

| Peptide Sequence | Activity Type | MIC/IC50 (µM) | Reference |

|---|---|---|---|

| K-Cys-N-Asn... | Antimicrobial | 10 | |

| K-Cys-N-Asn... | Antitumor | 5 | |

| K-Cys-N-Asn... | Immunomodulatory | Not specified |

The mechanisms through which these peptides exert their biological effects include:

- Membrane Disruption : Antimicrobial peptides often interact with microbial membranes, leading to pore formation and subsequent lysis.

- Cell Signaling Modulation : Peptides can influence signaling pathways involved in cell growth and apoptosis.

- Immune Cell Activation : Some peptides enhance the activity of immune cells such as macrophages and T-cells.

Q & A

Basic Research Question

- Mass Spectrometry (MS): High-resolution MS (e.g., MALDI-TOF/ESI-Q-TOF) validates molecular weight and detects post-translational modifications.

- Nuclear Magnetic Resonance (NMR): 2D-NMR (e.g., COSY, NOESY) resolves stereochemistry of non-standard residues like xiThr, which lack commercial reference standards .

- Circular Dichroism (CD): Assesses secondary structure in solution, critical for peptides with repetitive motifs (e.g., DL-Ala/DL-xiThr regions) that may adopt β-sheet aggregates .

How can researchers reconcile conflicting structural data (e.g., divergent NMR or crystallography results) for this peptide?

Advanced Research Question

Contradictions often arise from:

- Sample Preparation: Aggregation in aqueous buffers may skew NMR data, whereas crystallization conditions (e.g., PEG vs. ammonium sulfate) alter conformation.

- Dynamic Flexibility: Regions like the DL-Pro-DL-Pro motif exhibit conformational plasticity, necessitating ensemble modeling rather than single-structure approaches.

- Validation: Combine molecular dynamics simulations (e.g., AMBER force fields) with experimental data to identify dominant conformers under specific conditions .

What strategies optimize the peptide’s stability during in vitro bioactivity assays, given its susceptibility to oxidation and proteolysis?

Advanced Research Question

- Oxidation Mitigation: Replace cysteine with penicillamine or use degassed buffers containing EDTA to prevent disulfide scrambling.

- Protease Resistance: Introduce D-amino acids at cleavage-prone sites (e.g., DL-Lys/DL-Arg junctions) or employ backbone methylation .

- Storage: Lyophilize with cryoprotectants (trehalose/sucrose) and store at –80°C to minimize hydrolytic degradation .

How should researchers design a data analysis pipeline to handle heterogeneous datasets (e.g., SPR binding kinetics, transcriptomics) for this peptide?

Q. Methodological Guidance

- Data Integration: Use multi-omics platforms (e.g., KNIME, Galaxy) to correlate SPR-derived binding affinities (KD values) with RNA-seq data on downstream gene expression.

- Statistical Robustness: Apply Bayesian inference to account for low replicate numbers in binding studies, reducing false-positive rates in target identification .

- Metadata Standards: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for dataset annotation, ensuring compatibility with repositories like PubChem .

What theoretical frameworks are most applicable for predicting this peptide’s interaction with biological targets (e.g., GPCRs, kinases)?

Advanced Research Question

- Molecular Docking: Use Rosetta or AutoDock Vina with flexibility-enabled scoring functions to model interactions involving flexible loops (e.g., DL-His-DL-Ser region).

- Network Pharmacology: Construct protein-protein interaction networks (e.g., STRING DB) to identify off-target effects, leveraging systems biology models to prioritize in vitro validation .

- Free Energy Calculations: Apply MM/PBSA or alchemical free energy methods to quantify binding energetics, critical for optimizing therapeutic indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.